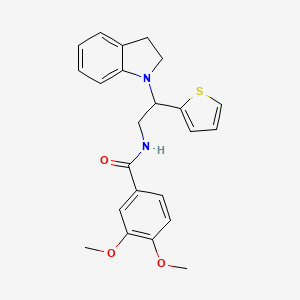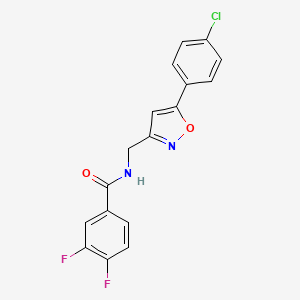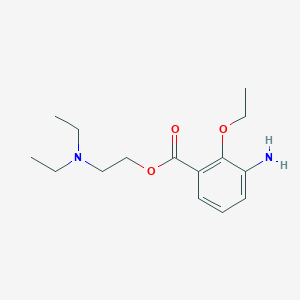
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1-(m-tolyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1-(m-tolyl)methanesulfonamide is a chemical compound that has gained increasing attention in scientific research due to its potential use in drug development. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Scientific Research Applications
Organic Chemistry and Ligand Design
Pyrazolyl methanes, such as poly(1H-pyrazol-1-yl)methanes, have seen a dramatic increase in interest due to their synthesis, reactivity, and the variety of coordinated metals they can support. These compounds are critical in coordination chemistry and ligand design, offering a rich basis for new ligand creation with extensive application in metal coordination (Alkorta, Claramunt, Díez-Barra, Elguero, Hoz, & López, 2017).
Supramolecular Structures
Research on hetero- and homobimetallic complexes, incorporating elements like organoplatinum(II) and tricarbonylrhenium(I), shows the utility of bis(pyrazolyl)methane ligands in creating complex structures with significant noncovalent interactions. These interactions are crucial for understanding molecular assembly and designing materials with specific properties (Reger, Watson, Smith, & Pellechia, 2005).
Metal-Organic Frameworks
The development of new tetrakis(1H-pyrazol-1-yl)methanes broadens the scope of compounds available for creating metal-organic frameworks (MOFs). These frameworks are pivotal in catalysis, gas storage, and separation processes, demonstrating the importance of pyrazolyl methanes in advanced material science (Silva, Silva, Claramunt, López, Sanz, Infantes, López, Reviriego, Alkorta, & Elguero, 2019).
Catalysis and Polymerization
Iron(II) and Zinc(II) complexes with bis(pyrazolyl)methane ligands serve as catalysts for the ring-opening polymerization of lactides, showcasing the role of these ligands in polymer chemistry. This application is vital for developing biodegradable polymers, highlighting the environmental benefits of such research (Herber, Hegner, Wolters, Siris, Wrobel, Hoffmann, Lochenie, Weber, Kuckling, & Herres‐Pawlis, 2017).
Chemical Synthesis
The synthesis and reactivity of group 6 metal carbonyl complexes containing bis(Pyrazol‐1‐yl)methane with bulky substituents highlight the adaptability of these ligands in forming metal-ligand complexes. Such research is foundational for the development of new materials and catalysts (Zhao, Tang, Wang, & Cao, 2003).
properties
IUPAC Name |
1-(3-methylphenyl)-N-[1-(oxan-4-yl)pyrazol-4-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-13-3-2-4-14(9-13)12-23(20,21)18-15-10-17-19(11-15)16-5-7-22-8-6-16/h2-4,9-11,16,18H,5-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZISCQTKWXTHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CN(N=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2824633.png)
![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2824634.png)


![ethyl 4-[({[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2824643.png)
![2-[2-[(Z)-2-Cyano-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2824644.png)
![2-(4-fluorophenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2824645.png)

![1-(3-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2824650.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2824653.png)

![4-Methyl-5H-[1,2,3]oxathiazole2,2-dioxide](/img/structure/B2824655.png)
![2,4,8,10-Tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2824656.png)